molecular formula C14H16F2N4O2 B12705761 4(1H)-Pyrimidinone, 2,2'-(1,6-hexanediyl)bis(5-fluoro- CAS No. 132901-24-7

4(1H)-Pyrimidinone, 2,2'-(1,6-hexanediyl)bis(5-fluoro-

Cat. No.: B12705761
CAS No.: 132901-24-7
M. Wt: 310.30 g/mol
InChI Key: HAPGAZMGCLRKFK-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) is a synthetic organic compound characterized by the presence of pyrimidinone and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidinone derivatives and hexanediyl-based compounds.

    Reaction Conditions: The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes.

    Reaction Steps: The synthetic route may involve multiple steps, including nucleophilic substitution, coupling reactions, and fluorination. Each step requires precise control of temperature, pressure, and reaction time to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) is scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The process optimization focuses on minimizing waste and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The pathways involved in these interactions are often studied using computational modeling and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • 4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-chloro-)
  • 4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-bromo-)
  • 4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-iodo-)

Uniqueness

4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

Properties

CAS No.

132901-24-7

Molecular Formula

C14H16F2N4O2

Molecular Weight

310.30 g/mol

IUPAC Name

5-fluoro-2-[6-(5-fluoro-6-oxo-1H-pyrimidin-2-yl)hexyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C14H16F2N4O2/c15-9-7-17-11(19-13(9)21)5-3-1-2-4-6-12-18-8-10(16)14(22)20-12/h7-8H,1-6H2,(H,17,19,21)(H,18,20,22)

InChI Key

HAPGAZMGCLRKFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=N1)CCCCCCC2=NC=C(C(=O)N2)F)F

Origin of Product

United States

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